molecular formula C9H9F3O B155971 1-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 1737-26-4

1-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No. B155971
CAS RN: 1737-26-4
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]ethanol is a significant pharmaceutical intermediate, particularly as an enantiomerically pure compound. It is used in the synthesis of a chemokine CCR5 antagonist, which is relevant in the context of therapeutic interventions for diseases like HIV .

Synthesis Analysis

The synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol has been achieved through biocatalytic methods. A study demonstrated the use of recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. The process was optimized by employing a polar organic solvent-aqueous medium, specifically isopropanol

Scientific Research Applications

Biocatalytic Preparation and Applications

  • Biocatalytic Preparation : (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a valuable pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. A bioprocess using recombinant Escherichia coli cells achieved asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound with high enantioselectivity. This method offers advantages over conventional chemical synthesis, such as environmental friendliness and cost-effectiveness (Chen, Xia, Liu, & Wang, 2019).

  • Synthesis of Chiral Intermediates : The compound is also crucial for synthesizing aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting. An efficient synthesis process has been developed using Leifsonia xyli CCTCC M 2010241 cells, indicating the potential of this compound in pharmaceutical production (Ouyang, Wang, Huang, Cai, & He, 2013).

Chemical Synthesis and Modifications

  • Enantioselective Synthesis and Applications : The compound is used in the synthesis of various pharmaceutical agents, including Aprepitant. Studies show efficient biocatalytic processes for its production, highlighting its significance in pharmaceutical chemistry (Li, Wang, He, Huang, & Tang, 2013).

  • Kinetic Resolution : Research into the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, a related compound, has been conducted. This could have implications for the synthesis of enantiomerically pure versions of 1-[4-(Trifluoromethyl)phenyl]ethanol, which are important in pharmaceutical manufacturing (Xu, Zhou, Geng, & Chen, 2009).

Advanced Applications in Biotechnology and Chemistry

  • Biosynthesis in Novel Media : Innovative biocatalysis methods have been developed using novel media like deep eutectic solvents and cyclodextrins. These approaches enhance the production yield and efficiency, showcasing the adaptability of biosynthetic methods in producing this compound (Xiong, Kong, Liu, & Wang, 2021).

  • Catalysis and Enzymatic Activity : Studies on Burkholderia cenocepacia reveal its use in enantioselective reduction processes, demonstrating the compound's role in exploring new catalysts for pharmaceutical syntheses (Yu, Li, Lu, & Zheng, 2018).

Safety And Hazards

When handling “1-[4-(Trifluoromethyl)phenyl]ethanol”, it is recommended to ensure good ventilation of the work station, avoid breathing fumes, mist, spray, vapors, and avoid contact with skin and eyes . It is also advised to handle it in accordance with good industrial hygiene and safety procedures .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938423
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]ethanol

CAS RN

1737-26-4
Record name α-Methyl-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Trifluoromethyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Synthesis routes and methods

Procedure details

Magnesium (3.71 g/0.153 mol) was placed into a flask of the egg-plant type, followed by the replacement of air by nitrogen and addition of 30 ml of ether. While gently stirring the mixture, a solution of methyl iodide (24.4 g/0.172 mol) in ether (20 ml) was slowly added dropwise to the mixture, and the resulting mixture was refluxed with heating for 30 minutes. The mixture was cooled to room temperature, and a solution of 4-trifluoromethylbenzaldehyde (25.1 g/0.144 mole) in ether (20 ml) was slowly added dropwise to the mixture. The mixture was refluxed with heating for 2 hours, 30 ml of water was added dropwise to the mixture with ice cooling, and hydrochloric acid (2N) was further added until the aqueous layer became transparent. The aqueous layer was separated from an ethereal layer, the aqueous layer was subjected to extraction with ether, and the ethereal layers were combined, and the combined layer was washed with an aqueous solution of common salt three times. After removal of ether, the layer was distilled at a reduced pressure, giving 1-(1-hydroxylethyl)-4-trifluoromethylbenzene [compound (I)] represented by the formula CF3C6H4CH(OH) CH3, b.p. 53°~55° C. (50.5 Pa), colorless transparent liquid, yield 98.3%.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
Y Chen, N Xia, Y Liu, P Wang - Catalysts, 2019 - mdpi.com
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist. In the present study, a bioprocess for the asymmetric reduction of …
Number of citations: 6 www.mdpi.com
S Wu, Y Wu, B Sun, P Zhang, K Tang - Reaction Kinetics, Mechanisms and …, 2023 - Springer
Kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents. Lipase PS from …
Number of citations: 2 link.springer.com
N Xia, L Xiong, S Bi, F Qian, P Wang - Bioprocess and biosystems …, 2020 - Springer
The novel deep eutectic solvents (DESs) and natural deep eutectic solvents (NADESs) were designed and synthesized by cell protective components, in which the compounds were …
Number of citations: 16 link.springer.com
I Dokli, N Milčić, P Marin, MS Miklenić, M Sudar… - Catalysis …, 2021 - Elsevier
Kinetic resolution of a series of fluorinated styrene oxide derivatives was studied using halohydrin dehalogenase. A mutant HheC-W249P catalysed nucleophilic ring-opening with azide …
Number of citations: 8 www.sciencedirect.com
N Milčić - 2023 - repozitorij.unizg.hr
Biocatalysis is an emerging and important scientific filed for the asymmetric synthesis of pharmaceuticals and fine chemicals that has accomplished astonishing growth in industrial …
Number of citations: 6 repozitorij.unizg.hr
N Milčić, M Sudar, I Dokli, MM Elenkov, ZF Blažević - Book of Abstracts, 2023 - bib.irb.hr
Optically pure fluorinated organic azides represent synthetically valuable building blocks in a range of industrial applications. Since the direct fluorination of molecules is challenging …
Number of citations: 2 www.bib.irb.hr
S Wu, P Zhang, B Sun, Y Wu, M Huang, Z Luo… - Applied Catalysis A …, 2023 - Elsevier
Lipase PS from Pseudomonas cepacia was steadily immobilized on a new support prepared with metal-organic framework (MOF) and polyethyleneimine (PEI) through a PEI-boosted …
Number of citations: 0 www.sciencedirect.com
N Milčić, M Sudar, I Dokli, MM Elenkov… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Optically pure fluorinated organic azides represent synthetically valuable building blocks in a range of industrial applications. Since direct fluorination of molecules is challenging from …
Number of citations: 1 pubs.rsc.org
MA Alagoz, Z Ozdemir, C Hepokur… - Medicine …, 2022 - search.ebscohost.com
Cancer, a disease defined by rapid proliferation of cells, still remains one of the most feared diseases of the modern world. Many structurally different anti-carcinogenic drugs are used in …
Number of citations: 0 search.ebscohost.com
AH Hamad, YC Bae, XQ Liu, CK Ober… - Advances in Resist …, 2002 - spiedigitallibrary.org
Fluorinated dissolution inhibitors (DIs) for 157 nm lithography were designed and synthesized as part of an ongoing study on the structure/property relationships of photoresist additives. …
Number of citations: 1 www.spiedigitallibrary.org

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